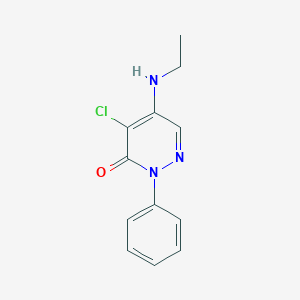![molecular formula C19H18N2O6 B15213053 6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline CAS No. 42971-18-6](/img/structure/B15213053.png)
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dihydroisoquinoline core, methoxy groups, and a nitrobenzo[d][1,3]dioxole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzo[d][1,3]dioxole Moiety: This step often involves a nucleophilic substitution reaction where a nitrobenzo[d][1,3]dioxole derivative reacts with the dihydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cell signaling pathways, induce apoptosis in cancer cells, or inhibit the growth of microorganisms by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)isoquinoline: Lacks the dihydro component, leading to different chemical properties and biological activities.
6,7-Dimethoxy-1-((6-aminobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline:
Uniqueness
6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Propriétés
Numéro CAS |
42971-18-6 |
|---|---|
Formule moléculaire |
C19H18N2O6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H18N2O6/c1-24-16-6-11-3-4-20-14(13(11)8-17(16)25-2)5-12-7-18-19(27-10-26-18)9-15(12)21(22)23/h6-9H,3-5,10H2,1-2H3 |
Clé InChI |
RROCAEFPXQTSDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















